![molecular formula C11H12ClNO3S B2781691 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride CAS No. 1368620-03-4](/img/structure/B2781691.png)
3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Overview
Description
3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a sulfonyl chloride group, and a 3,3-dimethyl substitution. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reaction time, to optimize the production efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride often involves the use of sulfonyl chlorides as key intermediates. These reactions are crucial for developing derivatives that exhibit enhanced biological activities. For instance:
- Pictet-Spengler Reaction : This reaction has been employed to synthesize N-sulfonyl derivatives of tetrahydroisoquinolines using various catalysts, showcasing the versatility of sulfonyl chlorides in organic synthesis .
- Catalytic Methods : The use of heteropolyacid catalysts has been reported to facilitate the preparation of sulfonyl derivatives with high yields and selectivity .
Biological Activities
Research indicates that this compound exhibits notable biological properties:
- Anticonvulsant Activity : Compounds derived from this sulfonyl chloride have been investigated for their potential as anticonvulsants. Studies have shown that certain derivatives can significantly inhibit seizures in animal models .
- Cancer Research : The compound's derivatives are being explored for their ability to inhibit cancer cell proliferation. For example, modifications to the quinoline structure have resulted in compounds that effectively target breast cancer resistance proteins .
Industrial Applications
The compound is also relevant in various industrial contexts:
- Pharmaceutical Development : Due to its biological activity, it serves as a precursor for synthesizing pharmaceutical agents targeting neurological disorders and cancer.
- Chemical Manufacturing : Its properties make it suitable for producing specialty chemicals used in agrochemicals and other industrial applications.
Case Studies
Several studies illustrate the compound's utility:
- Study on Anticonvulsant Properties :
-
Cancer Cell Proliferation Inhibition :
- A study focused on the synthesis of chalcone derivatives containing the tetrahydroquinoline moiety demonstrated improved inhibition of breast cancer cell lines compared to existing therapeutic agents. The study highlighted the importance of substituent positioning on the phenyl ring for maximizing inhibitory effects .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the sulfonyl chloride group.
Sulfonyl Chloride Derivatives: Compounds with similar reactivity but different core structures.
Uniqueness
3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is unique due to its combination of a quinoline core and a sulfonyl chloride group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS No. 1368620-03-4) is a sulfonamide derivative with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antiproliferative agent against various cancer cell lines. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanism of action, and relevant research findings.
The chemical structure of this compound is characterized by the following properties:
Property | Value |
---|---|
Chemical Formula | C11H12ClNO3S |
Molecular Weight | 273.74 g/mol |
IUPAC Name | 3,3-dimethyl-2-oxo-1,4-dihydroquinoline-6-sulfonyl chloride |
Appearance | Powder |
Storage Temperature | Room Temperature |
Antiproliferative Effects
Recent studies have demonstrated that tetrahydroquinoline derivatives exhibit notable antiproliferative activity. In a study evaluating various sulfonamide derivatives, it was found that some compounds showed moderate to strong inhibitory effects against human colon cancer cells (HT-29) using the MTT assay. For instance:
- Compound I-7 , a derivative closely related to this compound, exhibited significant inhibition of cell growth with an IC50 value indicating effective antiproliferative properties .
The mechanism by which this compound exerts its biological effects is primarily through interaction with the microtubule dynamics within cells. The compound acts as a colchicine binding site inhibitor (CBSI), which disrupts tubulin polymerization and leads to cell cycle arrest at the G2/M phase without inducing apoptosis . This characteristic makes it a potential candidate for further development in cancer therapy.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the tetrahydroquinoline scaffold can significantly influence biological activity. Compounds with specific substituents on the aromatic ring or variations in the sulfonamide group showed enhanced potency against cancer cell lines. For example:
- Substituents such as methoxy groups at certain positions improved inhibitory activities compared to unsubstituted analogs .
Case Studies
-
Study on Anticancer Activity :
- A series of tetrahydroquinoline derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Among these derivatives, one compound demonstrated an IC50 value of 5 μg/mL against HT-29 cells, outperforming traditional chemotherapeutics like Doxorubicin .
- Mechanistic Insights :
Properties
IUPAC Name |
3,3-dimethyl-2-oxo-1,4-dihydroquinoline-6-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-11(2)6-7-5-8(17(12,15)16)3-4-9(7)13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXLVVDLLQRTCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368620-03-4 | |
Record name | 3,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.